cis-Decamethrine acid methyl ester

Description

Structural Context and Relationship to Dibromovinylcyclopropanecarboxylic Acid Derivatives

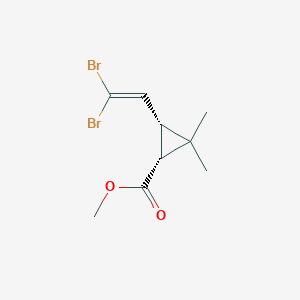

cis-Decamethrine acid methyl ester is structurally a methyl ester of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This places it within the family of dibromovinylcyclopropanecarboxylic acid derivatives, which are key components in the synthesis of various pyrethroid insecticides. The core of its structure is a cyclopropane (B1198618) ring, a feature that early researchers believed was indispensable for insecticidal activity. nih.gov

The term "cis" in its name refers to the stereochemistry at the cyclopropane ring, where the substituents are on the same side of the ring. This specific spatial arrangement is crucial for its biological activity. The molecule features a dibromovinyl group attached to the cyclopropane ring, a modification from the isobutenyl group found in natural pyrethrins, which enhances the compound's stability. chemistryviews.org Deltamethrin (B41696), a potent insecticide, is a notable example of a compound derived from the corresponding cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov

Historical Development of Research on Related Methyl Esters

The journey to understanding compounds like this compound is rooted in the extensive history of pyrethroid research. Early 20th-century studies by Staudinger and Ruzicka laid the groundwork by identifying the cyclopropanecarboxylic acid core of natural pyrethrins, although the exact structures of the alcohol components were initially incorrect. nih.gov Their work, conducted without modern spectroscopic instruments, was a remarkable feat. nih.gov

The first synthetic pyrethroid, allethrin, was developed in 1949, marking a significant milestone. nih.gov This spurred further research into modifying the acid and alcohol portions of the pyrethrin structure to enhance insecticidal efficacy and stability. nih.govresearchgate.net A significant breakthrough was the replacement of the two methyl groups on the double bond of the chrysanthemic acid fragment with halogens, leading to more stable compounds suitable for agricultural use, such as permethrin. chemistryviews.org

The synthesis of various methyl esters has been a common strategy in organic synthesis to create intermediates for more complex molecules. nih.gov For instance, the esterification of carboxylic acids with methanol (B129727) is a well-established method. nih.gov In the context of pyrethroids, the methyl esters of various cyclopropanecarboxylic acid derivatives have served as crucial intermediates in the development of new insecticides.

Significance of Stereoisomerism in Dibromovinylcyclopropanecarboxylate Chemistry

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is of paramount importance in the chemistry of dibromovinylcyclopropanecarboxylates. wikipedia.orglibretexts.org These molecules can exist as different stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.orglibretexts.org

The specific arrangement of atoms in space, known as stereochemistry, dictates the biological activity of these compounds. wikipedia.org In pyrethroids, the cis and trans isomers of the cyclopropane ring exhibit different levels of insecticidal potency. google.com Research has shown that for many pyrethroids, the cis isomers are significantly more active than their trans counterparts. google.com For example, in the case of dichlorochrysanthemic acid esters, the cis isomer's ester was found to be almost twice as active as the ester of the trans isomer. google.com

This difference in activity is due to the specific fit of the molecule into the target site within the insect's nervous system. The precise three-dimensional shape of the cis isomer allows for a more effective interaction, leading to enhanced insecticidal properties. Consequently, the stereoselective synthesis of the desired cis isomer is a primary goal for chemists working in this field.

Properties

IUPAC Name |

methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSILGROPIYCDQO-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921210 | |

| Record name | Methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72345-91-6, 113830-50-5 | |

| Record name | cis-Decamethrine acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072345916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Cis Decamethrine Acid Methyl Ester

Advanced Synthetic Routes to cis-Dibromovinylcyclopropanecarboxylic Acid Precursors

The foundational step in producing cis-decamethrine acid methyl ester is the synthesis of its carboxylic acid precursor, cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov This process requires precise control over stereochemistry to obtain the desired cis-isomer.

Stereoselective Synthesis of the Cyclopropane (B1198618) Core

The formation of the 1,2-disubstituted cyclopropane ring with a cis configuration is a significant challenge in organic synthesis. marquette.edu Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a primary strategy. acs.org Catalysts based on rhodium and copper are often employed to promote the decomposition of a diazoacetate and its subsequent addition across a double bond. The choice of catalyst and its associated ligands is critical in dictating the diastereoselectivity of the reaction, favoring the formation of the cis-cyclopropane isomer over the trans-isomer. organic-chemistry.org

For instance, the reaction of an appropriate alkene with ethyl diazoacetate in the presence of a tailored rhodium catalyst can yield the desired cyclopropane carboxylate with high cis-selectivity. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com

Table 1: Catalyst Systems for Stereoselective Cyclopropanation

| Catalyst System | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (cis:trans) | Reference |

| Rh₂(OAc)₄ | 1,1-Disubstituted alkene | Ethyl diazoacetate | Varies with substrate | organic-chemistry.org |

| Cu(acac)₂ | Styrene | Ethyl diazoacetate | Moderate to good | acs.org |

| [Co(P1)] | Various olefins | Succinimidyl diazoacetate | High | organic-chemistry.org |

This table is illustrative and based on general findings in cyclopropanation chemistry.

Introduction of the Dibromoethenyl Moiety

Once the cyclopropane core is established, the next crucial step is the introduction of the dibromoethenyl (dibromovinyl) group. A common and effective method is a variation of the Wittig reaction, specifically the Corey-Fuchs reaction. This process typically starts with a cyclopropyl (B3062369) aldehyde, such as methyl (1R)-cis-caronaldehyde. prepchem.com

The aldehyde is treated with a reagent prepared from triphenylphosphine (B44618) and carbon tetrabromide in a suitable solvent like dry dichloromethane. prepchem.com This reaction first generates a dibromomethylenetriphenylphosphorane intermediate, which then reacts with the aldehyde to form the target 1,1-dibromoalkene. The resulting product is the methyl ester of the desired acid, which can then be hydrolyzed to the carboxylic acid if needed. prepchem.comprepchem.com

Esterification Chemistry for Methyl Ester Formation

With the carboxylic acid precursor, cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, in hand, the final step is the formation of the methyl ester.

Optimized Methanolysis and Transesterification Protocols

Standard esterification methods, such as Fischer esterification, can be employed. This involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, like sulfuric acid. However, for more sensitive substrates or to achieve higher yields under milder conditions, other protocols are preferred.

Transesterification is another viable route if an ester other than the methyl ester is first synthesized. For example, if an ethyl ester is produced during the cyclopropanation step, it can be converted to the methyl ester by heating it in an excess of methanol with an acid or base catalyst. Hydrolysis of an existing ester to the carboxylic acid followed by re-esterification is also a common sequence. For instance, ethyl 2,2-dimethyl-3-(2',2'-dibromovinyl)-cyclopropane-carboxylate can be hydrolyzed using potassium hydroxide (B78521) in ethanol, followed by esterification to the methyl ester. prepchem.com

Application of Diazomethane (B1218177) in Carboxylic Acid Esterification

Diazomethane (CH₂N₂) offers a highly efficient and clean method for converting carboxylic acids into methyl esters. nih.gov The reaction is typically rapid, proceeds at room temperature, and produces nitrogen gas as the only byproduct, which simplifies purification. youtube.comyoutube.com

The mechanism involves the deprotonation of the carboxylic acid by diazomethane to form a carboxylate anion and a methyldiazonium cation. youtube.com The carboxylate then acts as a nucleophile, attacking the methyl group of the cation in an Sₙ2 reaction, displacing the very stable nitrogen gas molecule. youtube.com Despite its high efficiency, diazomethane is toxic and explosive, requiring specialized handling and equipment. masterorganicchemistry.com This method is often reserved for small-scale syntheses where high purity and yield are paramount. nih.gov

Strategies for Derivatization and Analogue Synthesis

The this compound scaffold is a valuable platform for creating novel pyrethroid analogues. Derivatization strategies often focus on modifying two key areas: the dibromoethenyl group and the ester functionality.

Modification of the Vinyl Group: The dibromoethenyl moiety is a common target for modification. Researchers have synthesized analogues by replacing the bromine atoms with chlorine or other halogens to study how these changes affect insecticidal activity and environmental stability. For example, the corresponding dichlorovinyl analogue is a precursor to the potent insecticide cypermethrin (B145020). google.com

Ester Functionality: The methyl ester can be hydrolyzed back to the carboxylic acid, which is then converted to an acid chloride. google.com This highly reactive intermediate can then be reacted with a wide variety of alcohols to generate a library of new esters, a common strategy in the development of pyrethroid insecticides.

These synthetic and derivatization strategies highlight the chemical versatility of this compound and its precursors, enabling the exploration of new chemical space in the ongoing development of pyrethroid chemistry. nih.gov

Stereochemical Analysis and Isomeric Purity of Cis Decamethrine Acid Methyl Ester

Configurational Isomerism of the Cyclopropane (B1198618) Ring and its Derivatives

Pyrethroids are characterized by their chiral nature, which arises from the presence of one to three asymmetric carbon atoms. semanticscholar.org This chirality leads to the existence of multiple stereoisomers, including diastereomers and enantiomers. semanticscholar.org The cyclopropane ring in pyrethroids like deltamethrin (B41696) is a key source of this isomerism. The substituents on the cyclopropane ring can be arranged in either a cis or trans configuration. tandfonline.comnih.gov In the cis isomer, the substituents at C1 and C3 of the cyclopropane ring are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. nih.gov

Deltamethrin itself is a single, selectively prepared stereoisomer out of a possible eight. michberk.comgalchimia.com It is synthesized from the (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. galchimia.com The cis configuration of the cyclopropane ring is crucial for its high insecticidal activity. tandfonline.comarkat-usa.org Studies have shown that the cis-methyl group relative to the ester linkage is essential for toxicity. tandfonline.com

The general structure of pyrethroids consists of an acid moiety and an alcohol moiety. The acid part, which for deltamethrin is derived from chrysanthemic acid, typically has a cyclopropane ring. The stereochemistry of this ring significantly influences the insecticidal properties of the resulting compound. nih.gov

Table 1: Isomers of Deltamethrinic Acid

| Isomer | Configuration | Insecticidal Activity |

|---|---|---|

| (1R,3R)-cis | cis | High |

| (1S,3S)-cis | cis | Low |

| (1R,3S)-trans | trans | Low |

| (1S,3R)-trans | trans | Low |

This table provides a simplified overview of the relationship between the stereoisomerism of deltamethrinic acid and its general insecticidal potential.

Assessment of Enantiomeric Excess and Chiral Purity

The enantiomeric excess (ee) and chiral purity of pyrethroid insecticides are critical quality parameters, as different enantiomers can exhibit vastly different biological activities. nih.gov For instance, in deltamethrin, only the (αS, 1R)-cis isomer is highly active. nih.gov Therefore, accurate methods for determining the enantiomeric composition are essential.

Historically, the determination of optical purity involved derivatization with a chiral reagent to form diastereomers, which could then be separated and quantified using techniques like gas chromatography (GC). psu.edursc.org For example, chrysanthemic acid, a precursor to many pyrethroids, can be reacted with an optically active amine to form diastereomeric amides that are separable by GC. psu.edursc.org

Modern approaches often utilize chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). oup.comacs.org These methods allow for the direct separation of enantiomers without the need for derivatization. acs.org Diode-laser polarimetric detection can be coupled with HPLC to identify and quantify the individual enantiomers based on their optical rotation. oup.comresearchgate.net

The enantiomeric ratio (ER) or enantiomeric fraction (EF) is often calculated to express the enantiomeric composition. An ER of 1.0 or an EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while a deviation from these values signifies an enrichment of one enantiomer. researchgate.net

Advanced Chromatographic Separation of cis/trans Isomers

The separation of cis and trans isomers (diastereomers) of pyrethroids is fundamental for both analytical and preparative purposes. semanticscholar.org Due to their different physical properties, diastereomers can often be separated by achiral chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). semanticscholar.orgnih.gov

For the detailed analysis of fatty acid methyl esters (FAMEs), which share structural similarities with the ester components of pyrethroids, highly polar capillary GC columns are employed. sigmaaldrich.comscioninstruments.com Columns with phases like poly(biscyanopropyl siloxane) are specifically designed for the detailed separation of cis and trans FAME isomers. sigmaaldrich.com

In the context of pyrethroids, HPLC using normal-phase columns with silica (B1680970) gel is a common technique for separating diastereomers. semanticscholar.org For more complex mixtures containing multiple stereoisomers, multidimensional chromatography, which combines different column selectivities, can be employed. For instance, coupling different chiral columns in series has proven effective for resolving all stereoisomers of permethrin. chiraltech.com Furthermore, techniques like GC coupled with mass spectrometry (GC-MS) provide both separation and structural identification of the isomers. researchgate.netlu.se The development of enantioselective GC columns, such as those based on cyclodextrin (B1172386) derivatives, has also enabled the simultaneous separation of both diastereomers and enantiomers in a single analysis. researchgate.netnih.gov

Table 2: Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase Example | Target Isomers | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | FFAP (Free Fatty Acid Phase) | Diastereomeric amides | psu.edu |

| GC | Poly(biscyanopropyl siloxane) | cis/trans FAMEs | sigmaaldrich.com |

| GC | Beta-cyclodextrin-based | Enantiomers of cis diastereomers | nih.gov |

| HPLC | Chiral Stationary Phase (e.g., Sumichiral OA-2000) | Enantiomers | acs.org |

| HPLC | Silica Gel (achiral) | Diastereomers (cis/trans) | semanticscholar.org |

| Coupled HPLC | CHIRALPAK® IG and IJ | All stereoisomers of permethrin | chiraltech.com |

This interactive table summarizes various chromatographic methods used for the separation of pyrethroid isomers.

Influence of Stereochemistry on Molecular Interactions and Reactivity

Studies have shown that the (1R)-cis and (1R)-trans enantiomers are typically the most toxic to insects. In the case of deltamethrin, the (αS, 1R)-cis configuration is the most potent insecticidal isomer. nih.gov The other stereoisomers are significantly less active or inactive. michberk.com This high degree of stereoselectivity highlights the precise structural requirements for binding to the target site.

Comprehensive Analytical Characterization of Cis Decamethrine Acid Methyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of cis-Decamethrine acid methyl ester. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be utilized for the complete assignment of the protons and carbons in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the methyl groups on the cyclopropane (B1198618) ring, the protons of the cyclopropane ring, the vinyl proton, and the methyl group of the ester.

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | | C=O (Ester) | ~170 | | C(Br)₂ | ~90 | | =CH- | ~125 | | Cyclopropane C1 | ~30 | | Cyclopropane C2 | ~35 | | C(CH₃)₂ | ~28 | | Gem-dimethyl CH₃ | ~20, ~25 | | O-CH₃ (Ester) | ~52 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The technique can differentiate between compounds with the same nominal mass but different elemental formulas.

Molecular Formula Confirmation: For this compound (C₉H₁₂Br₂O₂), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS.

| Predicted Key Fragments in the Mass Spectrum of this compound | | :--- | :--- | | m/z (mass-to-charge ratio) | Possible Fragment Identity | | [M]+ | Molecular Ion | | [M - 31]+ | Loss of OCH₃ | | [M - 59]+ | Loss of COOCH₃ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for fragments containing bromine.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), C-O stretching of the ester, and C-H stretching and bending vibrations of the alkyl and vinyl groups. The identity of deltamethrin (B41696), a derivative of this ester, is confirmed using IR spectroscopy among other techniques. lgcstandards.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. In this compound, the dibromovinyl group constitutes a chromophore that would absorb in the UV region. While not providing detailed structural information, it can be used for quantitative analysis. For instance, deltamethrin is analyzed using UV detection in HPLC. oup.comresearchgate.net

| Expected Spectroscopic Data for Functional Group Analysis | | :--- | :--- | :--- | | Spectroscopic Technique | Functional Group | Expected Absorption Range | | Infrared (IR) | C=O (Ester) | 1730 - 1750 cm⁻¹ | | | C-O (Ester) | 1000 - 1300 cm⁻¹ | | | C=C (Alkene) | ~1640 cm⁻¹ | | UV-Visible (UV-Vis) | C=C(Br)₂ | ~200 - 250 nm |

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, and its stereoisomers, as well as for its quantification.

Gas Chromatography (GC) with Specialized Columns for Isomeric Separation

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like pyrethroid esters. The separation of stereoisomers, which is critical for pyrethroids, often requires the use of specialized capillary columns.

For the analysis of compounds like cis-Decamethrinic acid methyl ester and its isomers, columns with specific stationary phases are employed. Non-polar columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5) can be used to separate diastereomers of related pyrethroids like cypermethrin (B145020) and cyfluthrin. nih.govresearchgate.net For the more challenging separation of enantiomers, chiral stationary phases are necessary. Cyclodextrin-based columns, for example, a beta-cyclodextrin-based enantioselective column (e.g., BGB-172), have been shown to separate the enantiomers of cis diastereomers of pyrethroids. nih.govresearchgate.net It is a common finding that the cis-isomers of pyrethroids are often well-separated on such chiral columns. nih.govresearchgate.net

| Gas Chromatography Columns for Isomeric Separation of Pyrethroid Esters | | :--- | :--- | :--- | | Column Type | Stationary Phase | Application | | Non-polar capillary | 5% Phenyl Methyl Siloxane (e.g., HP-5) | Diastereomer separation | | Chiral capillary | Beta-cyclodextrin derivative | Enantiomer separation of cis-isomers |

Liquid Chromatography (LC) Techniques for Complex Mixture Resolution

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to thermal instability or low volatility.

Normal-phase HPLC using a silica (B1680970) column with a mobile phase such as hexane-benzene has been successfully used to resolve stereoisomers of deltamethrin. oup.com The use of a UV detector allows for the detection of diastereomers, while a polarimetric detector can distinguish between enantiomers. oup.comresearchgate.net Reverse-phase HPLC is also commonly employed for the analysis of deltamethrin and its precursors. Methods using C18 columns with mobile phases consisting of acetonitrile (B52724) and water are prevalent. oup.com For complex samples, tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantification. beyondpesticides.org

| Liquid Chromatography Techniques for Pyrethroid Ester Analysis | | :--- | :--- | :--- | | Technique | Stationary Phase (Column) | Mobile Phase Example | | Normal-Phase HPLC | Silica | Hexane-Benzene | | Reverse-Phase HPLC | C18 | Acetonitrile/Water | | LC-MS/MS | C18 | Acetonitrile/Ammonium (B1175870) Acetate Buffer |

Interfacing Chromatographic Systems with Mass Spectrometry (GC-MS, LC-MS/MS)

The hyphenation of chromatographic techniques with mass spectrometry provides powerful tools for the selective and sensitive analysis of this compound. This compound is the methyl ester of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DBCA), a key metabolite of the pyrethroid insecticide deltamethrin. Often, analytical methods involve the determination of the parent acid in biological or environmental samples, which is then derivatized to its methyl ester prior to analysis.

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. Due to its volatility, the methyl ester is well-suited for GC separation. The coupling with a mass spectrometer allows for highly selective detection and quantification, even in complex matrices.

In a typical GC-MS analysis, the sample extract containing this compound is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution from other matrix components. Non-polar or semi-polar columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, are commonly used for pyrethroid analysis.

Following separation, the analyte enters the mass spectrometer, where it is ionized. Electron ionization (EI) is a common ionization technique for this compound, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is used for its identification. For enhanced sensitivity and selectivity, especially in trace analysis, negative chemical ionization (NCI) can be employed. epa.gov GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex samples like sediment and wastewater. americanlaboratory.com

A study on the determination of pyrethroid metabolites in human urine utilized GC-MS for the analysis of cis-DBCA after derivatization to its methyl ester. researchgate.net This approach highlights the suitability of GC-MS for the quantification of this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of Pyrethroid Metabolite Methyl Esters

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or similar |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-400 |

| Monitored Ions (SIM) | Specific ions for this compound would be selected based on its mass spectrum. |

Note: These are typical parameters and may require optimization for specific applications.

For less volatile or thermally labile compounds, LC-MS/MS is the preferred analytical technique. While this compound is amenable to GC-MS, LC-MS/MS offers an alternative approach, particularly when analyzing a suite of pesticides with varying properties. ca.gov

In LC-MS/MS, the separation is achieved using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid or ammonium formate (B1220265) to improve ionization efficiency. ca.gov

After separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is commonly used for pyrethroid analysis. ca.gov The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection mode minimizes matrix interference and allows for very low detection limits. ca.gov

LC-MS/MS methods have been successfully developed for the analysis of various pyrethroids and their metabolites in different matrices, demonstrating the potential of this technique for the analysis of this compound. ca.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Pyrethroid Metabolites

| Parameter | Setting |

| HPLC System | Agilent 1200 series or similar |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| MRM Transitions | Specific precursor and product ions for this compound would be determined. |

Note: These are typical parameters and may require optimization for specific applications.

Validation of Analytical Methods for Trace Analysis and Purity Assessment

The validation of analytical methods is crucial to ensure the reliability and accuracy of results, particularly for trace analysis and purity assessment of this compound. The validation process involves evaluating several key parameters according to internationally recognized guidelines.

For trace analysis, such as the determination of residues in environmental or biological samples, the method must be highly sensitive and selective. For purity assessment of a reference standard or a technical product, the focus is on accuracy and precision to determine the exact content of the main component and to identify and quantify any impurities.

A comprehensive method validation for this compound would typically include the following parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by comparing the mass spectra of the analyte in the sample with that of a certified reference standard.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. A linear regression analysis of the calibration data should be performed, and the correlation coefficient (r²) should be close to 1.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For pyrethroid metabolites, LOQs in the low µg/L range have been reported for urine analysis. researchgate.net

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Exemplary Method Validation Data for the Analysis of Pyrethroid Metabolites in Urine

| Parameter | Result | Reference |

| Linearity (r²) | > 0.99 | researchgate.net |

| LOD | 0.3 - 0.5 µg/L | researchgate.net |

| LOQ | 1.0 µg/L | researchgate.net |

| Recovery | 90 - 98% | researchgate.net |

| Within-series Imprecision (RSD) | 1 - 6% | researchgate.net |

Note: This data is for related pyrethroid metabolites and serves as an example of expected performance.

The validation of analytical methods for this compound is essential to ensure that the data generated is fit for its intended purpose, whether it be for regulatory monitoring, environmental assessment, or quality control.

Chemical Reactivity and Environmental Degradation Pathways of Cis Decamethrine Acid Methyl Ester

Hydrolytic Stability and Ester Bond Cleavage Mechanisms

The central linkage in cis-Decamethrine acid methyl ester is an ester bond, which is susceptible to hydrolysis under various environmental conditions. This cleavage is a primary degradation route, breaking the molecule into its constituent carboxylic acid and alcohol.

The rate of hydrolysis of pyrethroid esters is significantly influenced by pH. Generally, these compounds exhibit greater stability in acidic to neutral conditions and undergo accelerated hydrolysis in alkaline environments. For instance, the related pyrethroid deltamethrin (B41696) is stable to hydrolysis at pH 5 and 7, but its half-life decreases to approximately 2.5 days at pH 9. wolf.sk This base-catalyzed hydrolysis follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org

Table 1: Hydrolysis Half-life of Related Pyrethroids at Different pH Values

| Pyrethroid | pH | Temperature (°C) | Half-life |

| Deltamethrin | 5 | Not Specified | Stable |

| Deltamethrin | 7 | Not Specified | Stable |

| Deltamethrin | 9 | 25 | 2.5 days |

| Permethrin | 5 | 20 | Stable |

| Permethrin | 7 | 20 | Stable |

| Permethrin | 9 | 20 | 242 days |

This table presents data for structurally related pyrethroids to infer the likely behavior of this compound.

In biological systems, the hydrolysis of pyrethroid esters is often catalyzed by enzymes, particularly carboxylesterases (CEs). nih.govmsstate.edu These enzymes play a crucial role in the detoxification of pyrethroids in various organisms. The rate and stereoselectivity of enzymatic hydrolysis are highly dependent on the specific carboxylesterase isoform and the structure of the pyrethroid.

For pyrethroids, the presence of an α-cyano group, as seen in deltamethrin, can hinder the rate of hydrolysis by some esterases. nih.govnih.gov Conversely, pyrethroids lacking this group, which would be structurally more analogous to this compound, are often more readily hydrolyzed. The enzymatic mechanism typically involves a nucleophilic attack by a serine residue in the active site of the esterase on the carbonyl carbon of the ester bond, leading to the formation of an acyl-enzyme intermediate and release of the alcohol moiety. Subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the carboxylic acid metabolite. msstate.edu

Oxidative Transformations and Photodegradation

In addition to hydrolysis, this compound is subject to degradation initiated by light and oxidative processes in the environment.

Exposure to ultraviolet (UV) radiation from sunlight can induce significant transformations in pyrethroid molecules. A key photochemical reaction is the cis-trans isomerization of the substituents on the cyclopropane (B1198618) ring. nih.govepa.gov For this compound, this would involve the conversion of the cis-isomer to the corresponding trans-isomer. This isomerization can alter the biological activity of the compound.

Photodegradation also leads to the cleavage of the ester bond, a process that occurs in parallel with isomerization. This fragmentation results in the formation of cis- and trans-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and corresponding alcohol fragments. Further degradation of these initial photoproducts can also occur. Studies on related pyrethroids have shown that photolysis can be a rapid degradation process, with half-lives in the order of minutes to hours under intense UV irradiation.

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive and can contribute to the degradation of organic pollutants in the environment. While specific studies on the reaction of this compound with ROS are limited, the general reactivity of pyrethroids suggests that the double bond in the dibromovinyl group and the cyclopropane ring are potential sites of attack by hydroxyl radicals. This can lead to the formation of hydroxylated and other oxidized products, ultimately contributing to the breakdown of the parent molecule.

Abiotic Degradation in Environmental Matrices

In soil, the degradation of pyrethroids is influenced by factors such as soil type, organic matter content, pH, and moisture. piat.org.nz Pyrethroids tend to adsorb strongly to soil particles, which can reduce their bioavailability and susceptibility to degradation. However, both hydrolytic and photolytic degradation can occur on soil surfaces. The half-life of pyrethroids in soil can range from days to weeks, with degradation being generally faster in aerobic conditions compared to anaerobic conditions.

In aquatic environments, the degradation of this compound would be governed by a combination of hydrolysis and photolysis. As discussed, hydrolysis is expected to be more rapid in alkaline waters. Photolysis will be significant in the upper layers of water bodies exposed to sunlight. The strong tendency of pyrethroids to partition from water to sediment means that sediment-associated degradation processes will also be important in determining their ultimate fate in aquatic systems.

Pathways of Chemical Degradation in Aquatic Environments

Detailed pathways for the chemical degradation of this compound in aquatic environments, including data on hydrolysis and photolysis rates, are not available in the current body of scientific literature. The degradation of the parent compound, deltamethrin, in aquatic systems is known to occur through hydrolysis and photolysis, with the rate being influenced by factors such as pH and the presence of sunlight who.int. The primary degradation products are the corresponding carboxylic acid (Br2CA) and 3-phenoxybenzyl alcohol derivatives who.int. While the methyl ester of Br2CA is a known photoproduct in certain laboratory settings, its subsequent fate and degradation pathways in aquatic environments have not been documented who.int.

Biochemical Transformations of Cis Decamethrine Acid Methyl Ester in Non Human Biological Systems

In Vitro Metabolic Studies Using Enzymatic Systems

In vitro studies utilizing subcellular fractions, such as liver microsomes and cytosol, have been instrumental in elucidating the primary metabolic reactions that cis-decamethrine acid methyl ester undergoes. nih.gov These systems allow for the investigation of specific enzymatic processes in a controlled environment.

Identification of Phase I Biotransformation Pathways (Oxidation, Hydrolysis)

Phase I biotransformation reactions introduce or expose functional groups on the parent compound, typically increasing its polarity and facilitating subsequent metabolic steps. nih.gov For this compound, the primary Phase I pathways are oxidation and hydrolysis. nih.govnih.gov

Oxidative metabolism is a key detoxification route, primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.gov These reactions can target various sites on the this compound molecule.

Hydrolysis of the ester linkage is another major Phase I pathway. neu.edu.tr This reaction cleaves the molecule into its corresponding acid and alcohol metabolites. Carboxylesterases, present in both microsomes and cytosol, are the primary enzymes responsible for this hydrolytic cleavage. nih.govresearchgate.net

Role of Specific Cytochrome P450 Isoforms in Oxidative Metabolism

Studies using human expressed cytochrome P450 enzymes have shown that various CYP isoforms are capable of metabolizing pyrethroids like deltamethrin (B41696), from which this compound is derived. Notably, CYP2B6 and CYP2C19 have been identified as significant contributors to the metabolism of these compounds. nih.gov Other isoforms, including CYP1A2, CYP2C8, CYP2C91, CYP2D61, CYP3A4, and CYP3A5, also play a role in the oxidative metabolism of pyrethroids. nih.gov In insects, specific P450s, such as CYP6FU1 in Laodelphax striatellus, have been shown to metabolize deltamethrin, highlighting the role of these enzymes in insecticide resistance. nih.gov

In Vivo Metabolic Profiles in Laboratory Animal Models

In vivo studies in laboratory animals, such as rats, provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of this compound. These studies help to identify the major metabolites formed and the primary routes of their elimination from the body.

Identification of Major Metabolites and Excretion Pathways

Following administration to laboratory animals, this compound is extensively metabolized. The primary metabolites result from the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol moieties. These initial metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation, which further increases their water solubility and facilitates their excretion. nih.govresearchgate.net The major route of excretion for these metabolites is typically via the urine and feces.

Comparative Metabolism of cis- vs. trans-Isomers

The stereochemistry of pyrethroids, specifically the cis- and trans-isomers at the cyclopropane (B1198618) ring, can significantly influence their metabolic fate. In general, trans-isomers of pyrethroids are often more rapidly hydrolyzed by esterases than their corresponding cis-isomers. researchgate.net For instance, in rat liver microsomes, trans-permethrin (B105639) was metabolized to a greater extent by carboxylesterases compared to cis-permethrin. researchgate.net This difference in metabolic rate can be attributed to the steric hindrance presented by the cis-configuration, which may affect the binding and catalytic efficiency of the esterase enzymes. researchgate.net Consequently, the cis-isomers may persist longer in the body and exhibit different toxicokinetic profiles compared to the trans-isomers.

Mechanistic Insights into Enzymatic Catalysis

The biotransformation of this compound in non-human biological systems is primarily governed by the catalytic activities of two major enzyme superfamilies: carboxylesterases (CEs) and cytochrome P450 monooxygenases (CYPs). The specific stereochemistry of the cis-isomer influences its interaction with the active sites of these enzymes, dictating the preferred metabolic pathway, which often favors oxidation over hydrolysis.

Carboxylesterase-Mediated Hydrolysis: A Tale of Steric Hindrance

Carboxylesterases are key players in the detoxification of many pyrethroids, catalyzing the cleavage of the ester linkage to yield the corresponding carboxylic acid and alcohol metabolites. nih.govmsstate.edu This hydrolytic process is a critical step in reducing the toxicity of the parent compound. msstate.edu

The catalytic mechanism of CEs relies on a highly conserved Ser-His-Asp/Glu catalytic triad (B1167595) located within the enzyme's active site. nih.govmdpi.com The process is initiated by the serine residue, which acts as a nucleophile.

The generally accepted mechanism for ester hydrolysis by carboxylesterases proceeds as follows:

The acidic residue (Asp or Glu) of the catalytic triad forms a hydrogen bond with the histidine residue, which in turn increases the basicity of the histidine. mdpi.com

The activated histidine acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This enhances the nucleophilicity of the serine oxygen. mdpi.com

The nucleophilic serine oxygen attacks the carbonyl carbon of the ester bond in the this compound substrate, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the oxyanion hole, a region of the active site that contains backbone amide groups that donate hydrogen bonds to the negatively charged oxygen of the intermediate. nih.govscispace.com

The tetrahedral intermediate collapses, and the ester bond is cleaved. The histidine residue, now acting as a general acid, donates a proton to the leaving alcohol group.

An acyl-enzyme intermediate is formed, where the carboxylic acid portion of the substrate is covalently bound to the serine residue of the enzyme. The alcohol metabolite is released.

A water molecule enters the active site and is activated by the histidine residue, which again acts as a general base.

The activated water molecule, now a hydroxide (B78521) ion, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

This intermediate collapses, releasing the carboxylic acid metabolite and regenerating the active enzyme.

The stereochemistry of the substrate plays a crucial role in the efficiency of this catalytic process. For cis-isomers of pyrethroids like this compound, the spatial arrangement of the substituents on the cyclopropane ring can lead to steric hindrance within the enzyme's active site. nih.govscispace.com Specifically, the cis-configuration can cause the dichlorovinyl group to protrude into and clash with the oxyanion hole or the loop containing the catalytic serine. scispace.com This steric clash can impede the optimal positioning of the ester bond for nucleophilic attack by the serine residue, resulting in a significantly slower rate of hydrolysis compared to the corresponding trans-isomers. nih.gov

| Enzyme | Reaction Type | Substrate | Key Mechanistic Feature | Product(s) |

|---|---|---|---|---|

| Carboxylesterase (CE) | Ester Hydrolysis | This compound | Nucleophilic attack by Ser-His-Asp/Glu catalytic triad; Steric hindrance from cis-configuration slows reaction rate. | cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and Methyl(3-phenoxyphenyl)methanol |

Cytochrome P450-Mediated Oxidation: The Predominant Pathway

Given the slower rate of hydrolysis for cis-isomers, oxidative metabolism by cytochrome P450 enzymes often represents the more significant pathway for the biotransformation of this compound in many non-human organisms. CYPs are a diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions.

The primary oxidative transformation for pyrethroids like deltamethrin involves hydroxylation, frequently at the 4'-position of the phenoxybenzyl moiety. nih.gov The catalytic cycle of CYP-mediated hydroxylation is a complex process involving the activation of molecular oxygen:

The substrate, this compound, binds to the active site of the CYP enzyme, typically displacing a water molecule from the heme iron.

The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron delivered from a redox partner, such as NADPH-cytochrome P450 reductase.

Molecular oxygen (O₂) binds to the ferrous heme iron.

A second electron is transferred to the Fe²⁺-O₂ complex, forming a peroxy-anion intermediate.

Protonation of the peroxy-anion leads to the cleavage of the O-O bond, resulting in the formation of a highly reactive ferryl-oxo species (Fe⁴⁺=O) and a molecule of water.

This potent ferryl-oxo intermediate is responsible for the oxidation of the substrate. It abstracts a hydrogen atom from the target site on the substrate (e.g., the C-H bond at the 4'-position of the phenoxy group), creating a transient substrate radical and a ferryl-hydroxy intermediate (Fe⁴⁺-OH).

In a rapid "rebound" step, the hydroxyl group is transferred from the heme iron to the substrate radical, resulting in the hydroxylated product and regenerating the ferric state of the enzyme, ready for the next catalytic cycle.

For this compound, this oxidative attack can lead to the formation of hydroxylated metabolites which may then be more susceptible to subsequent hydrolysis or further conjugation reactions.

| Enzyme | Reaction Type | Substrate | Key Mechanistic Feature | Potential Product(s) |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Hydroxylation | This compound | Formation of a highly reactive ferryl-oxo species that abstracts a hydrogen atom, followed by oxygen rebound. | 4'-hydroxy-cis-Decamethrine acid methyl ester and other hydroxylated derivatives |

Computational and Theoretical Investigations of Cis Decamethrine Acid Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For cis-Decamethrine Acid Methyl Ester, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate its electronic structure. Such calculations reveal critical information about the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential surface would also be mapped to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack. mdpi.com

Furthermore, quantum calculations can predict spectroscopic signatures. By calculating vibrational frequencies, an expected Infrared (IR) spectrum can be generated to help identify characteristic functional groups, such as the ester carbonyl (C=O) and the dibromovinyl (C=CBr2) moieties. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in structural elucidation.

Table 1: Predicted Parameters from Quantum Chemical Calculations This table is illustrative, showing the types of data generated from quantum chemical calculations for a molecule like this compound.

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| Geometry | Optimized bond lengths and angles | Provides the most stable 3D structure. |

| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | e.g., -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Calculated vector and magnitude | Determines overall molecular polarity. |

| IR Frequencies | Predicted vibrational modes (cm⁻¹) | Helps in identifying functional groups. |

| NMR Shifts | Predicted ¹H and ¹³C shifts (ppm) | Aids in confirming the molecular structure. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules and their interactions with the environment over time. nih.gov For this compound, the presence of the ester group and the cyclopropane (B1198618) ring allows for significant conformational flexibility.

MD simulations can track the molecule's movements, revealing preferred spatial arrangements (conformers) and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor site. Simulations can be performed in a vacuum to study intrinsic dynamics or in various solvents (e.g., water, lipids) to mimic different biological environments. nih.gov

By analyzing the trajectory of the molecule in a solvent like water, researchers can understand how solvent molecules arrange themselves around the solute and calculate the solvation free energy. This provides insight into the molecule's solubility and its partitioning behavior between aqueous and non-polar phases, which is critical for its environmental fate and bioavailability.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table presents a general setup for an MD simulation applicable to organic molecules like pyrethroid esters.

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function of the system. |

| Solvent Model | TIP3P (for water), Implicit Solvent | Explicitly or implicitly represents the solvent environment. |

| System Size | ~10,000 atoms (solute + solvent) | Defines the simulation box dimensions. |

| Temperature | 300 K | Simulates physiological or environmental conditions. |

| Pressure | 1 atm | Maintains constant pressure during the simulation. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| Time Step | 2 fs | The interval between successive calculations. |

In Silico Prediction of Reactivity and Degradation Mechanisms

Computational methods can predict how and where a molecule is likely to react and degrade. researchgate.net For this compound, several reactive sites are apparent from its structure: the ester linkage, the dibromovinyl double bond, and the cyclopropane ring.

The primary pathway for the degradation of many pyrethroid esters is the hydrolysis of the ester bond, which can be catalyzed by acids or bases. nih.govnih.gov Computational models can simulate this reaction to determine its energy barrier and rate. The dibromovinyl group is susceptible to oxidation and photolytic degradation, where UV light can cause cleavage of the carbon-bromine bonds or cis-trans isomerization. In silico tools can model these photochemical processes to predict degradation products. researchgate.net

These predictive models are essential for understanding the environmental persistence of the compound and identifying potential metabolites that may form in soil or water systems.

Table 3: Potential Degradation Pathways and Predictive Methods

| Degradation Pathway | Description | Computational Method |

|---|---|---|

| Ester Hydrolysis | Cleavage of the ester bond to form the parent acid and methanol (B129727). | Quantum Mechanics (QM) to model reaction profile; MD with reactive force fields. |

| Oxidation | Attack at the C=C double bond, potentially leading to epoxidation or cleavage. | QM calculations of reaction barriers with oxidizing agents (e.g., hydroxyl radicals). |

| Photodegradation | Isomerization (cis-trans) or cleavage of C-Br bonds upon UV exposure. | Time-Dependent DFT (TD-DFT) to simulate excited states and photochemical reactions. |

| Microbial Degradation | Enzymatic breakdown, often initiated by hydrolysis via esterases. nih.gov | Molecular docking of the substrate into known pyrethroid-degrading enzymes. nih.gov |

Computational Modeling of Enzyme-Substrate Interactions (Non-Human)

Pyrethroids exert their primary toxic effect on non-human organisms, particularly insects, by targeting voltage-gated sodium channels (VGSCs) in the nervous system. nih.govnih.gov Computational modeling, specifically molecular docking and MD simulations, is a key method for investigating these interactions at an atomic level. bohrium.comresearchgate.net

While specific studies on this compound are scarce, the methodology can be described based on work with structurally similar pyrethroids like Deltamethrin (B41696). nih.gov In a typical study, a 3D model of an insect VGSC is generated, often using homology modeling or advanced techniques like AlphaFold. nih.govbohrium.com The pyrethroid molecule is then "docked" into predicted binding sites on the channel protein. These docking simulations predict the most favorable binding pose and estimate the binding affinity.

Following docking, extended MD simulations of the enzyme-substrate complex are performed. These simulations reveal how the pyrethroid alters the channel's dynamics, often showing how it stabilizes the open state of the channel, leading to persistent nerve excitation and paralysis in the insect. nih.govbohrium.com These models are invaluable for understanding mechanisms of insecticide action and for designing new, more selective pest control agents. nih.govresearchgate.net

Table 4: Steps in Modeling Enzyme-Substrate Interactions

| Step | Description | Computational Tools |

|---|---|---|

| 1. Protein Structure Preparation | Obtain or model the 3D structure of the target enzyme (e.g., insect VGSC). | AlphaFold, SWISS-MODEL, Protein Data Bank (PDB). |

| 2. Ligand Preparation | Generate a low-energy 3D conformation of the pyrethroid molecule. | Avogadro, ChemDraw, RDKit. |

| 3. Molecular Docking | Predict the binding pose and affinity of the ligand within the enzyme's active site. | AutoDock, Glide, SwissDock. |

| 4. Complex Refinement | Run MD simulations on the docked protein-ligand complex to assess stability and dynamics. | GROMACS, NAMD, AMBER. |

| 5. Binding Energy Calculation | Calculate the free energy of binding to quantify the interaction strength. | MM/PBSA, MM/GBSA methods. |

Emerging Research Applications and Future Perspectives for Cis Decamethrine Acid Methyl Ester

Development of Certified Reference Materials for Analytical Standardization

The accurate detection and quantification of pesticides and their metabolites in environmental and biological samples are paramount for regulatory monitoring and safety assessment. Deltamethrin (B41696), a synthetic pyrethroid, is subject to degradation and metabolism, often involving the cleavage of its ester bond, which can result in the formation of decamethrinic acid. cdc.govnih.gov Analytical procedures frequently involve the derivatization of these acidic metabolites into their methyl esters to improve chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govwikipedia.org

A Certified Reference Material (CRM) is a standard used to calibrate analytical instruments, validate methods, and ensure the quality and comparability of results between laboratories. sigmaaldrich.comscientificlabs.co.uk While CRMs for deltamethrin are available, the development of a specific CRM for cis-decamethrine acid methyl ester is a critical next step. sigmaaldrich.comfujifilm.comlgcstandards.com Such a standard would be invaluable for laboratories that monitor for deltamethrin exposure by analyzing its acid metabolites. nih.gov Using a CRM of the derivatized target analyte ensures the accuracy of the entire analytical process, from sample extraction and derivatization to final quantification. The production of a CRM must adhere to stringent international standards, such as ISO 17034, to guarantee its metrological traceability and uncertainty. sigmaaldrich.comscientificlabs.co.uklgcstandards.com

Table 1: Proposed Characteristics for a this compound CRM

| Property | Specification | Rationale |

|---|---|---|

| Compound Identity | methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | Unambiguous chemical identification based on IUPAC nomenclature. nih.gov |

| Purity | ≥99.0% | High purity is essential to serve as a reliable calibration standard. |

| Isomeric Purity | ≥98% cis-isomer | Ensures accuracy in the quantification of the specific cis-isomer, which can have different biological activity than its trans counterpart. fao.org |

| Certified Value | Concentration in a specified solvent (e.g., Toluene, Hexane) with uncertainty | Provides a traceable value for instrument calibration and method validation. fujifilm.com |

| Format | Solution in sealed amber ampoule | Protects the compound from degradation and ensures stability. researchgate.net |

| Traceability | Certified in accordance with ISO 17034 and ISO/IEC 17025 | Establishes metrological traceability to national or international standards. sigmaaldrich.com |

Exploration of its Role as a Key Intermediate in Chemical Synthesis

Methyl esters are foundational intermediates in organic synthesis, often serving as a protected form of a carboxylic acid or as a precursor for other functional groups. fiveable.meresearchgate.net In the context of pyrethroid chemistry, this compound holds significant potential as a key building block. The synthesis of deltamethrin involves the esterification of (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (S)-alpha-cyano-3-phenoxybenzyl alcohol. wikipedia.orginchem.org

The methyl ester of this acid serves as a stable, easily purified intermediate. google.com Carboxylic acids are often converted to simple esters like methyl esters to facilitate handling and subsequent reactions. researchgate.netlibretexts.org This intermediate can then be converted to the final, more complex ester (deltamethrin) through a transesterification reaction. This two-step approach can offer advantages in yield and purity over a direct, single-step esterification.

Furthermore, the vinyl bromide moiety within the molecule offers additional avenues for synthetic exploration. Vinyl halides are versatile functional groups that can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgmdpi.comorganic-chemistry.org This opens the possibility of using this compound as a scaffold to create novel pyrethroid analogs with potentially different biological activities. For instance, a related compound, methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, can be used to produce the dibromo-vinyl derivative. guidechem.com

Advancements in Analytical Methodologies for Complex Isomeric Mixtures

The analysis of pyrethroids is complicated by the existence of multiple stereoisomers, which can exhibit different insecticidal activities and toxicities. acs.org Deltamethrin itself is a single stereoisomer, but exposure to heat or light can cause it to isomerize into other forms, such as its trans-isomer. nih.govacs.org Therefore, analytical methods must be capable of separating and quantifying these different isomers within complex mixtures.

Modern analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary tools for this purpose. cdc.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for pyrethroid analysis. usgs.govgcms.cz To analyze the non-volatile acid metabolites of pyrethroids, they are often converted into more volatile methyl esters before injection into the GC system. wikipedia.org Using selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for detection at very low levels. caltestlabs.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for multi-residue pesticide analysis, including pyrethroids. pharmaffiliates.comnih.govlcms.cz It can often analyze the parent compounds and their metabolites directly without derivatization and is highly effective for separating complex mixtures. nih.gov The use of chiral stationary phases in HPLC can achieve the separation of different enantiomers and diastereomers. researchgate.netnih.gov

The development of methods that can reliably separate this compound from its trans-isomer and other related impurities is an active area of research. fao.orgresearchgate.net Such methods are crucial for accurate residue analysis, environmental monitoring, and quality control in the manufacturing of deltamethrin. academicjournals.org

Table 2: Comparison of Analytical Techniques for Isomeric Analysis

| Technique | Sample Preparation | Selectivity for Isomers | Sensitivity | Throughput |

|---|---|---|---|---|

| GC-MS | Derivatization to methyl ester often required for acid metabolites. wikipedia.org | Good, especially with high-resolution capillary columns. Can separate cis/trans isomers. fao.org | High, particularly with SIM or NCI modes. caltestlabs.comresearchgate.net | Moderate |

| LC-MS/MS | Often requires less sample prep; direct analysis possible. nih.gov | Excellent, especially with chiral columns for enantiomeric separation. researchgate.netnih.gov | Very High, suitable for trace residue analysis. usgs.gov | High |

| HPLC-UV | Requires clean-up to remove interfering substances. academicjournals.org | Moderate; baseline separation can be challenging without specialized columns. | Lower compared to MS-based methods. academicjournals.org | High |

Prospects for Understanding Broader Methyl Ester Chemistry

The study of this compound provides a valuable case study for several fundamental concepts in methyl ester chemistry.

Protecting Groups: Methyl esters are one of the simplest and most common protecting groups for carboxylic acids in multi-step organic synthesis. fiveable.meresearchgate.netlibretexts.org They are generally stable under neutral and mildly acidic conditions but can be readily cleaved (deprotected) by base-catalyzed hydrolysis (saponification) to regenerate the carboxylic acid. fiveable.me The use of this compound as a precursor to deltamethrin highlights the strategic utility of methyl esters in protecting a reactive acid while other parts of a molecule are being manipulated. researchgate.netuchicago.edu

Reactivity of Esters: The chemical reactivity of this ester is influenced by its unique structure. The strained cyclopropane (B1198618) ring and the electron-withdrawing vinyl dibromide group can affect the electrophilicity of the ester's carbonyl carbon. researchgate.net Studying its reaction kinetics in hydrolysis or transesterification reactions can provide deeper insights into how these structural features modulate reactivity compared to simpler methyl esters like methyl cyclopropanecarboxylate. fishersci.comnih.gov

Synthetic Versatility: Methyl esters are not just protecting groups; they are versatile intermediates for creating other functional groups. For example, they can be reduced to primary alcohols or reacted with amines to form amides. Exploring these transformations with this compound could lead to the synthesis of a diverse library of novel cyclopropane-containing compounds for biological screening. The reactivity of the vinyl bromide group further enhances this versatility, offering a dual point for chemical modification. organic-chemistry.org

In essence, this compound serves as a rich platform for exploring principles of reaction mechanisms, stereochemistry, and the application of protecting group strategies in the synthesis of complex, high-value molecules.

Q & A

Q. What are the established synthesis protocols for cis-decamethrine acid methyl ester, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves esterification of decamethrine acid with methanol under acidic or enzymatic catalysis. Key steps include refluxing with H₂SO₄ (or lipase catalysts for enantioselectivity), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated using GC-MS (e.g., SP™-2560 column for cis/trans separation) and ¹H/¹³C NMR to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar cyanosilicone columns (e.g., 75 m SP™-2560) is critical for resolving cis/trans isomers based on retention time and library matching (≥90% similarity threshold). Complementary techniques include FTIR for ester group verification (C=O stretch at ~1740 cm⁻¹) and high-resolution NMR (¹H, ¹³C) for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in compound purity (e.g., trans-isomer contamination) or assay conditions (e.g., solvent polarity affecting bioavailability). To mitigate:

- Standardize synthesis protocols (e.g., strict anhydrous conditions) .

- Validate purity via GC-MS and HPLC (>99% purity threshold) .

- Replicate assays in multiple cell lines or in vivo models with negative/positive controls (e.g., trans-isomer as a comparator) .

Q. What experimental designs are optimal for studying the stereochemical stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to varying pH (3–9), temperature (4–37°C), and light conditions.

- Monitor isomerization via time-course GC-MS (SP™-2560 column) and compare degradation kinetics using Arrhenius plots .

- Include deuterated solvents in NMR to track proton exchange rates influencing stability .

Q. How should researchers approach conflicting data on the compound’s role in lipid-mediated signaling pathways?

- Methodological Answer : Systematic reviews (PRISMA guidelines) are recommended to reconcile discrepancies:

- Stratify studies by model system (e.g., endothelial vs. neuronal cells) .

- Meta-analyze dose-response relationships (IC₅₀/EC₅₀ values) with sensitivity testing for publication bias .

- Validate findings using CRISPR-edited cell lines to isolate specific lipid receptors (e.g., PPAR-γ) .

Q. What strategies improve the reproducibility of pharmacological assays involving this compound?

- Methodological Answer :

- Pre-treat biological samples with esterase inhibitors (e.g., PMSF) to prevent methyl ester hydrolysis .

- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Use isotope-labeled internal standards (e.g., ¹³C-decamethrine methyl ester) for quantitative LC-MS/MS .

Methodological Best Practices

- Data Reporting : Document synthetic yields, purity metrics, and spectral data (NMR/GC-MS) in alignment with Beilstein Journal of Organic Chemistry guidelines to ensure reproducibility .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines, including randomization and blinding protocols .

- Literature Review : Use MeSH terms (e.g., "Fatty Acid Methyl Esters/chemistry"[Mesh]) and tools like PubReMiner to identify high-impact studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.